molecular formula C7H4BrFN4 B2615738 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine CAS No. 1565728-41-7

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

Cat. No. B2615738
CAS RN: 1565728-41-7
M. Wt: 243.039
InChI Key: HICGPXPXTSZXNG-UHFFFAOYSA-N
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Description

“2-(4-Bromo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7BrN2O . It has an average mass of 191.026 Da and a monoisotopic mass of 189.974167 Da .


Synthesis Analysis

While specific synthesis methods for “2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine” were not found, pyrazolines are typically synthesized from chalcones and p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-1H-pyrazol-1-yl)ethanol” is represented by the SMILES string BrC1=CN(CCO)N=C1 . The InChI code for this compound is 1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 .


Physical And Chemical Properties Analysis

The compound “2-(4-Bromo-1H-pyrazol-1-yl)ethanol” has a density of 1.743g/cm3, a boiling point of 299.235ºC at 760 mmHg, and a flash point of 134.773ºC . The exact mass is 189.97400 and the molecular weight is 191.02600 .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

The utility of pyrazolopyrimidine derivatives in medicinal chemistry is significant due to their resemblance to purine bases, which are fundamental components of DNA and RNA. These compounds have been extensively studied for their therapeutic potential across various disease conditions, including central nervous system disorders, cardiovascular diseases, cancer, and inflammatory conditions. The synthesis and application of these derivatives, including structural analogs of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, involve complex reactions facilitated by hybrid catalysts, demonstrating their broad applicability in developing lead molecules for drug discovery. For instance, hybrid catalysts have been employed in synthesizing pyranopyrimidine scaffolds, highlighting the role of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine and its analogs in the advancement of medicinal chemistry (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

The synthesis of pyrazolo[3,4-d]pyrimidines, structurally related to 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, has been explored for their significant biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and analgesic properties, among others. Such compounds have been developed through various synthetic pathways, including multicomponent reactions, and their biological efficacy has been tested across different models, suggesting the potential of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine in contributing to novel therapeutic agents (Chauhan & Kumar, 2013).

Advanced Synthesis Techniques

Research into the synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, which shares a functional group similarity with 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, has led to the development of practical, pilot-scale methods. These methods aim at optimizing the synthesis process to be more cost-effective and efficient, underscoring the chemical's importance in the synthesis of non-steroidal anti-inflammatory drugs and highlighting the broader implications for medicinal chemistry research (Qiu, Gu, Zhang, & Xu, 2009).

Mechanism of Action

While the mechanism of action for “2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine” is not available, pyrazolines and their derivatives have been reported to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

“2-(4-Bromo-1H-pyrazol-1-yl)ethanol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN4/c8-5-1-12-13(4-5)7-10-2-6(9)3-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICGPXPXTSZXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N2C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

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